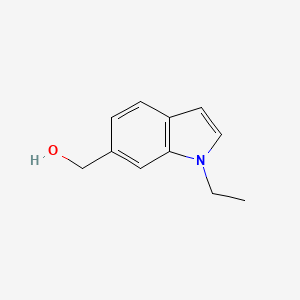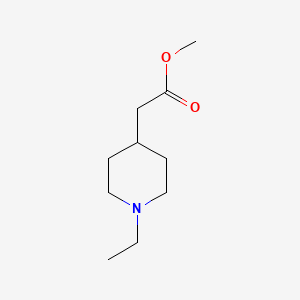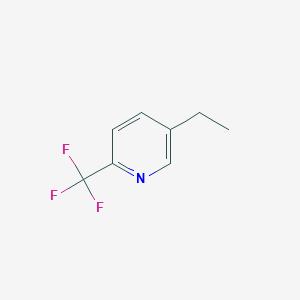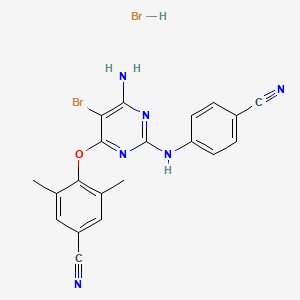
1-(4-硝基苯基)-4-丙基哌嗪
描述
1-(4-Nitrophenyl)-4-propylpiperazine is a chemical compound with the molecular formula C10H13N3O2 . It is also known by other names such as Piperazine, 1-(4-nitrophenyl)- . The structure of this compound is achiral and it has a molecular weight of 207.2291 .
Molecular Structure Analysis
The molecular structure of 1-(4-Nitrophenyl)-4-propylpiperazine is characterized by the presence of a piperazine ring attached to a nitrophenyl group . The InChIKey for this compound is VWOJSRICSKDKAW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Nitrophenyl)-4-propylpiperazine are not available, related compounds such as 4-nitrophenol are known to undergo catalytic reduction reactions . These reactions are often used to assess the activity of nanostructured materials .科学研究应用
合成和表征
- 衍生物的合成和结构分析: 1-(4-硝基苯基)-4-丙基哌嗪和类似的化合物用作合成各种衍生物的底物。例如,4-硝基苯基-1-哌啶基苯乙烯与芳香重氮盐反应生成芳基腙,后者进一步用于合成吡哒嗪衍生物、恶二唑和 1,2,3-三唑衍生物 (Abdallah, Salaheldin, & Radwan, 2007)。此外,已确定类似硝基苯基衍生物的晶体结构,为该领域的进一步研究和开发提供了有价值的信息 (Lin, Qiu-Lian, Zhong, Ping, Luo, & Yi, 2008)。
生化特性和药理潜力
- 生化特性的计算评估: 已对基于芳基哌嗪的药物(与 1-(4-硝基苯基)-4-丙基哌嗪相关)进行了计算研究,例如振动分配和生化特性评估。这些研究对于了解这些化合物的潜在药理活性至关重要 (Onawole 等,2017)。
化学合成和应用
- 化学合成技术: 该化合物及其类似物用于各种合成技术,例如铃木-宫浦偶联反应和曼尼希反应,证明了这些化合物在高级化学合成中的用途 (Zhu 等,2014)。
材料科学和腐蚀研究
- 腐蚀抑制研究: 已研究硝基苯基衍生物在抑制腐蚀方面的有效性。例如,已证明 1-(4-硝基苯基)-5-氨基-1H-四唑能有效抑制不锈钢在酸性溶液中的腐蚀,表明此类化合物在材料科学和腐蚀防护中的潜在应用 (Ehsani 等,2014)。
安全和危害
While specific safety and hazard information for 1-(4-Nitrophenyl)-4-propylpiperazine is not available, compounds with nitro groups are generally considered to be highly toxic and carcinogenic . Therefore, personal protective equipment and adequate ventilation are recommended when handling such compounds .
未来方向
The future directions for research on 1-(4-Nitrophenyl)-4-propylpiperazine and related compounds could involve exploring their use in the synthesis of new materials and in catalytic reactions . Additionally, understanding the effects of solvent properties on reaction kinetics could be an important area of study .
作用机制
Target of Action
It’s known that nitrophenyl derivatives can bind with high affinity to multiple receptors . This suggests that 1-(4-Nitrophenyl)-4-propylpiperazine may also interact with various biological targets, potentially influencing a range of biochemical processes.
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions . This reduction process could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 1-(4-Nitrophenyl)-4-propylpiperazine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that nitrophenyl hydrazones have excellent pharmacokinetic profiles, which suggest good bioavailability . This could potentially apply to 1-(4-Nitrophenyl)-4-propylpiperazine as well.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol compounds is known to be influenced by the properties of the nanostructured materials used in the reaction . Similarly, the action of 1-(4-Nitrophenyl)-4-propylpiperazine could potentially be influenced by various environmental factors.
属性
IUPAC Name |
1-(4-nitrophenyl)-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJJDFNEVSVCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine hydrochloride](/img/structure/B3075377.png)

amine hydrochloride](/img/structure/B3075387.png)
![Ethyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3075391.png)

![7-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3075397.png)

![3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075417.png)
![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

![1-(2-Methoxyethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3075437.png)


![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)
